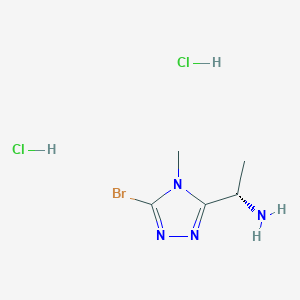![molecular formula C22H15N5O2 B2883774 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide CAS No. 899996-48-6](/img/structure/B2883774.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
There are various synthetic methods implemented to synthesize pyrazolopyridines under different conditions . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines can be quite diverse, depending on the substituents present on the pyrazolo[3,4-d]pyrimidine scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be analyzed using various techniques. For instance, the melting point, boiling point, solubility, and stability can be determined experimentally. The chemical properties such as reactivity, acidity or basicity, and redox potential can also be analyzed .Wissenschaftliche Forschungsanwendungen
Anticancer Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as a privileged scaffold for the development of kinase inhibitors to treat cancer . These compounds can mimic hinge region binding interactions in kinase active sites due to their structural similarity to the adenine ring of ATP. This allows for the design of molecules with targeted activity and selectivity towards multiple oncogenic kinases.
Antiviral Agents
Compounds containing the pyrazolo[3,4-d]pyrimidine moiety have shown potential as antiviral agents. Some derivatives have demonstrated significant activity against viruses such as the Newcastle disease virus, comparable to known antiviral drugs like Ribavirin . Further modification of these compounds could lead to new therapeutic agents.
Antibacterial and Antifungal Applications
The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its antibacterial and antifungal properties. New derivatives synthesized for this purpose have undergone screening to assess their efficacy against a range of bacterial and fungal strains .
Insecticidal Properties
Derivatives of pyrazolo[3,4-d]pyrimidine have been designed based on the low energy conformation of fipronil, a well-known insecticide . These compounds have been evaluated for their insecticidal properties, showing promise in this field.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
A novel series of pyrazolo[3,4-d]pyrimidine derivatives have been reported as inhibitors of HPK1, an enzyme involved in the regulation of immune responses . These inhibitors could have significant implications for the treatment of autoimmune diseases and cancers.
Synthesis of Heterocyclic Compounds
The pyrazolo[3,4-d]pyrimidine core is utilized in the synthesis of various heterocyclic compounds, which are important in drug discovery due to their unique biological activities . These include four-membered to seven-membered heterocycles, many of which exhibit pharmacological potential.
Isoxazoline and Isoxazole Derivatives
The pyrazolo[3,4-d]pyrimidine framework serves as a precursor for the synthesis of isoxazoline and isoxazole derivatives . These compounds have diverse applications, including as intermediates in organic synthesis and potential therapeutic agents.
Drug Discovery and Molecular Biology
This compound is a versatile chemical entity widely used in scientific research for its diverse applications in drug discovery and molecular biology. Its ability to interact with various biological targets makes it a valuable tool in the development of new therapeutic agents.
Wirkmechanismus
Target of Action
The compound, also known as N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}naphthalene-1-carboxamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as a privileged scaffold for the development of kinase inhibitors . They are known to target multiple oncogenic kinases, including CDK2 and HPK1 , which play crucial roles in cell proliferation and cancer progression .
Mode of Action
This compound mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase active sites . This interaction inhibits the kinase’s activity, thereby disrupting the phosphorylation of key components for cell proliferation . The compound’s inhibitory activity against CDK2/cyclin A2 has been demonstrated in vitro .
Biochemical Pathways
The inhibition of kinases like CDK2 and HPK1 affects multiple biochemical pathways involved in cell proliferation and survival . For instance, CDK2 inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Result of Action
The compound’s action results in significant inhibition of cell growth. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression and induces apoptosis within HCT cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c28-21(18-12-6-8-15-7-4-5-11-17(15)18)25-26-14-23-20-19(22(26)29)13-24-27(20)16-9-2-1-3-10-16/h1-14H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRAMLLJUXIAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2883695.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide](/img/structure/B2883696.png)

![5-(ethylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883699.png)
![Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate](/img/structure/B2883700.png)
![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)

![3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B2883709.png)

![2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2883711.png)


